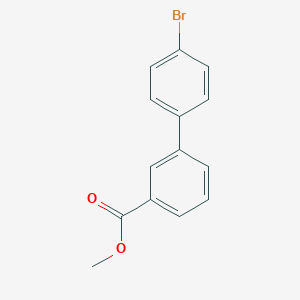

4'-Bromo-biphenyl-3-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4’-Bromo-biphenyl-3-carboxylic acid methyl ester is a compound useful in organic synthesis . It is used in the preparation and alkylation of imidazoles .

Synthesis Analysis

The synthesis of this compound involves several steps. Protodeboronation of pinacol boronic esters is a key step in the synthesis . This process involves a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular formula of CHO and an average mass of 212.244 Da .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. It undergoes protodeboronation, a process that involves the removal of a boron moiety . This compound also undergoes Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, boiling point of 399.4±21.0 °C at 760 mmHg, and vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 68.6±3.0 kJ/mol and a flash point of 182.0±16.7 °C .Scientific Research Applications

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Field : Organic Chemistry

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis . The protodeboronation of these esters is not well developed .

- Method : The researchers reported a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

- Results : This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

-

Synthesis of Indole Derivatives

- Field : Medicinal Chemistry

- Application : Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .

- Method : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

- Results : Indoles, both natural and synthetic, show various biologically vital properties .

-

Synthesis of Sartan Class Drugs

- Field : Pharmaceutical Chemistry

- Application : 4-Bromomethyl-2-cyanobiphenyl, a compound similar to the one you mentioned, is used in the preparation of drugs of the sartan class such as azilsartan ester and temisartan .

- Method : The specific synthetic methods would depend on the particular drug being synthesized, but typically involve various organic reactions .

- Results : The resulting drugs are used for the treatment of conditions like high blood pressure .

-

Preparation and Alkylation of Imidazoles

- Field : Organic Chemistry

- Application : Methyl 4’-bromomethyl biphenyl-2-carboxylate, another similar compound, is used in the preparation and alkylation of imidazoles .

- Method : The specific methods would depend on the particular imidazole derivative being synthesized, but typically involve alkylation reactions .

- Results : The resulting imidazole derivatives have a wide range of applications in fields like medicinal chemistry .

Safety And Hazards

properties

IUPAC Name |

methyl 3-(4-bromophenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-14(16)12-4-2-3-11(9-12)10-5-7-13(15)8-6-10/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOKFKAMZICCBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629614 |

Source

|

| Record name | Methyl 4'-bromo[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-biphenyl-3-carboxylic acid methyl ester | |

CAS RN |

149506-25-2 |

Source

|

| Record name | Methyl 4'-bromo[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Bromo-biphenyl-3-carboxylic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-](/img/structure/B181276.png)